3-(Dimethylamino)thiane-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Descriptors
3-(Dimethylamino)thiane-3-carboxylic acid is a heterocyclic compound characterized by a six-membered thiane (sulfur-containing) ring. Its systematic IUPAC name reflects the structural hierarchy of functional groups and substituents:
- Core structure : A tetrahydro-2H-thiopyran ring (thiane), with sulfur at position 1.
- Substituents : A dimethylamino group (-N(CH₃)₂) and a carboxylic acid group (-COOH) attached to the same carbon atom (position 3).
- Stereochemistry : The compound does not exhibit stereoisomerism due to the symmetrical arrangement of substituents on the saturated carbon.
The SMILES notation CN(C)C1(CCCSC1)C(=O)O confirms the connectivity: the dimethylamino group and carboxylic acid are bonded to a central carbon, which is part of a five-membered chain forming the thiane ring. The InChIKey YDADCUYGTSDDCD-UHFFFAOYSA-N uniquely identifies the compound’s structure, including hydrogen and sulfur positions.
Synonyms and Registry Identifiers
The compound is recognized under multiple identifiers and synonyms:
| Type | Identifier | Source |
|---|---|---|
| CAS Number | 1341328-00-4 | |
| PubChem CID | 62872341 | |
| InChIKey | YDADCUYGTSDDCD-UHFFFAOYSA-N | |
| Synonyms | 3-(dimethylamino)tetrahydro-2H-thiopyran-3-carboxylic acid | |
| AKOS012168320 | ||
| SB75020 |
Molecular Formula and Weight Analysis
The molecular formula C₈H₁₅NO₂S indicates:
- 8 carbons (6 in the thiane ring, 2 in the dimethylamino group)
- 15 hydrogens (from the saturated ring and substituents)
- 1 nitrogen (in the dimethylamino group)
- 2 oxygens (from the carboxylic acid group)
- 1 sulfur (in the thiane ring)
Molecular Weight Calculation :
| Element | Atomic Mass | Quantity | Contribution |
|---|---|---|---|
| Carbon (C) | 12.01 g/mol | 8 | 96.08 g/mol |
| Hydrogen (H) | 1.008 g/mol | 15 | 15.12 g/mol |
| Nitrogen (N) | 14.01 g/mol | 1 | 14.01 g/mol |
| Oxygen (O) | 16.00 g/mol | 2 | 32.00 g/mol |
| Sulfur (S) | 32.07 g/mol | 1 | 32.07 g/mol |
| Total | 189.28 g/mol |
The molecular weight of 189.28 g/mol aligns with experimental and computational data.
Properties
IUPAC Name |
3-(dimethylamino)thiane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-9(2)8(7(10)11)4-3-5-12-6-8/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADCUYGTSDDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCSC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Dimethylamino)thiane-3-carboxylic acid typically requires the introduction of a dimethylamino group at the 3-position of a thiane ring bearing a carboxylic acid substituent. While direct literature on this exact compound is limited, related methodologies for preparing amino-substituted thiane carboxylic acids and similar heterocyclic carboxylic acids provide valuable insights.
Construction of Thiane Ring Systems with Carboxylic Acid Functionality
The thiane ring (a six-membered sulfur-containing heterocycle) bearing a carboxylic acid at the 3-position can be synthesized by cyclization reactions involving thiol and carboxylic acid precursors. A recent study on coumarin-3-carboxylic acid derivatives demonstrated the synthesis of heterocyclic carboxylic acids by reacting thiosemicarbazide with coumarin-3-carboxylic acid in the presence of sulfuric acid catalyst in ethanol, followed by various functional group transformations. Although this study focuses on different heterocycles, it highlights the use of sulfur nucleophiles and acidic conditions to form sulfur-containing rings with carboxylic acid groups.
Formation of Thiol Esters as Intermediates
The preparation of thiol esters from carboxylic acids and thiols is a relevant step in constructing sulfur-containing carboxylic acid derivatives. A highly efficient protocol uses 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent at room temperature, yielding thiol esters in 72–92% yields within 15–360 minutes depending on substrates. This mild and operationally simple method allows the formation of S-acyl bonds, which can be further transformed into thiane rings bearing carboxylic acid groups.
Amide Formation from Carboxylic Acids and Amines
Carboxylic amides related to amino-thiane carboxylic acids can be prepared by direct amidation of carboxylic acids with amines under controlled temperature and pressure. For example, a patented process describes reacting decanoic acid with dimethylaminopropylamine in an autoclave under nitrogen atmosphere, heating gradually to 205 °C, and venting water formed during the reaction to drive amidation to completion. This method illustrates conditions for forming amide bonds involving dimethylamino-containing amines, which could be adapted or serve as a model for similar transformations in thiane carboxylic acid derivatives.
Summary Table of Key Preparation Methods and Conditions
Research Findings and Practical Considerations
Reaction Environment: Maintaining appropriate pH (alkaline for Mannich reactions) and temperature control is critical for amino group introduction without side reactions.
Coupling Reagents: The use of modern coupling reagents like TBTU facilitates mild and efficient thiol ester formation, which can be a strategic intermediate step in synthesizing thiane carboxylic acids.
Catalysis and Solvent Effects: Acid catalysis in alcoholic solvents is effective for cyclization involving sulfur nucleophiles, as demonstrated in related heterocyclic carboxylic acid syntheses.
Industrial Scale-Up: Batch and flow processes have been developed for amino aldehyde intermediates, suggesting scalability potential for similar compounds.
Purification: Isolation often involves phase separation and distillation or recrystallization, depending on the reaction mixture and product properties.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)thiane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the thiane ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation with palladium catalysts.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(Dimethylamino)thiane-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)thiane-3-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways to modulate biological processes.
Molecular Targets and Pathways:
The compound may bind to enzymes or receptors, influencing their activity.
It could be involved in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-Carboxylic Acid Amides
Structural Differences: Thiophene-2-carboxylic acid amides (e.g., thiophene-2-carboxylic acid (1-(benzyl-methyl-amino)ethyl)amide) feature a five-membered aromatic sulfur ring, contrasting with the saturated six-membered thiane in the target compound . The aromaticity of thiophene enhances electron delocalization, while the thiane’s saturated structure reduces ring strain and alters conformational flexibility. Functional Group Positioning: The carboxylic acid in thiophene derivatives is typically at the 2-position, whereas the target compound places it at the 3-position. This positional difference influences intermolecular interactions, such as hydrogen bonding in crystal packing or receptor binding. Applications: Thiophene derivatives are widely used in drug discovery (e.g., anticonvulsants), whereas 3-(dimethylamino)thiane-3-carboxylic acid’s saturated ring may favor stability in physiological environments .
3-(Dimethylamino)propenoates
Backbone Heterogeneity: 3-(Dimethylamino)propenoates (e.g., alkyl 2-[(2,2-disubstituted ethenyl)amino]-3-(dimethylamino)propenoates) are linear α,β-unsaturated esters with a dimethylamino group, enabling conjugation and cyclization into pyranones or pyridinones . In contrast, the thiane ring in the target compound restricts such reactivity but offers a rigid scaffold for stereochemical control. Reactivity: Propenoates participate in cycloaddition and annulation reactions due to their unsaturated backbone, while the thiane’s saturated structure may favor nucleophilic substitution or ring-opening reactions at the sulfur atom.
4-(Dimethylamino)cinnamic Acid
Aromatic vs. Alicyclic Systems: 4-(Dimethylamino)cinnamic acid contains a phenyl ring with a dimethylamino group at the 4-position, conferring UV absorption properties and pH-dependent solubility . Biological Activity: Cinnamic acid derivatives exhibit anti-inflammatory and antioxidant effects, whereas the thiane analog’s bioactivity remains unexplored. The saturated ring may reduce cytotoxicity compared to planar aromatic systems.
3-Amino Thietane Derivatives
Ring Size and Strain: Thietanes (four-membered sulfur rings) exhibit significant ring strain, enhancing reactivity in ring-opening polymerization or nucleophilic attacks . The larger thiane ring in the target compound reduces strain, favoring stability but limiting kinetic reactivity.
Comparative Data Table
Biological Activity
3-(Dimethylamino)thiane-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiane ring with a dimethylamino group and a carboxylic acid functional group. These structural components contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may modulate neurotransmitter systems, influencing cognitive functions and mood regulation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neurotransmitter Modulation : It has been shown to affect neurotransmitter systems, particularly those involved in cognition and mood.
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions by acting on specific brain pathways.
- Potential Therapeutic Effects : Its interaction with receptors suggests potential applications in treating neurological disorders.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Cognitive Enhancement Study : A study highlighted that compounds structurally similar to this compound improved cognitive functions in animal models. This was attributed to their action on specific neurotransmitter pathways, enhancing memory and learning capabilities.
- Opioid Receptor Interaction : Research focusing on related amines demonstrated their ability to bind with opioid receptors, suggesting a potential for developing pain management therapies based on this compound's structure.
- Inhibition Studies : In vitro assays have shown that this compound can inhibit the secretion of certain proteins, indicating its role in modulating cellular processes potentially linked to disease mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Dimethylamino)thiane-3-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step strategies, such as constructing the thiane ring first, followed by introducing dimethylamino and carboxylic acid groups. Reaction optimization may include adjusting solvent polarity (e.g., DMF for nucleophilic substitution) and temperature control (e.g., 0–5°C for amine coupling). Catalytic agents like EDC/NHS can enhance carboxyl group activation .
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Prioritize H and C NMR to confirm substituent positions and ring conformation. For example, the thiane ring protons exhibit distinct coupling patterns in the range of δ 2.5–3.5 ppm .
- FT-IR : Identify carbonyl (C=O) stretching (~1700 cm) and amine N-H bending (~1550 cm) .
- X-ray Crystallography : Resolve steric effects of the dimethylamino group on the thiane ring planarity .
Q. What are the critical considerations for ensuring the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Keep under inert gas (argon) at –20°C to prevent oxidation of the thiane ring.
- Handling : Use anhydrous solvents (e.g., THF) to avoid hydrolysis of the carboxylic acid group. Follow safety protocols for amine-containing compounds, including fume hood use and PPE (gloves, goggles) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives, particularly in enzyme inhibition studies?
- Methodological Answer :
- Dose-Response Analysis : Validate IC values across multiple assays (e.g., fluorescence vs. colorimetric) to rule out assay-specific artifacts.
- Structural Analogues : Compare inhibitory potency with derivatives lacking the dimethylamino group to isolate electronic vs. steric effects .
- Molecular Dynamics Simulations : Model ligand-enzyme binding to identify conflicting interaction patterns in silico .
Q. What strategies are recommended for designing derivatives of this compound to enhance selectivity toward specific molecular targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiane ring with a thiophene or pyridine moiety to modulate lipophilicity (e.g., as seen in thieno[2,3-b]pyridine derivatives) .
- Side Chain Functionalization : Introduce sulfonamide or acyl groups at the carboxylic acid position to improve target affinity, guided by QSAR models .
Q. In computational modeling studies, how can the electronic and steric properties of this compound be leveraged to predict its reactivity?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Conformational Sampling : Use molecular mechanics (MMFF94) to assess steric hindrance from the dimethylamino group during ring-opening reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
